4-Ethynyl-1,1'-biphenyl

Overview

Description

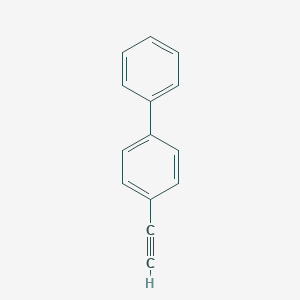

4-Ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10. It is characterized by the presence of an ethynyl group attached to the biphenyl structure. This compound is known for its applications in various chemical reactions and its role as a reagent in organic synthesis .

Mechanism of Action

Target of Action

4-Ethynyl-1,1’-biphenyl is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives . The primary targets of this compound are therefore indoles and carbazoles, which are key components in a variety of biochemical processes.

Mode of Action

The compound interacts with its targets through a process called alkynylation. This involves the addition of an alkynyl group to the target molecule, resulting in a change in its structure and function . In the case of 4-Ethynyl-1,1’-biphenyl, it has been found to bind to the dimer model of Aβ1-40, a protein involved in Alzheimer’s disease .

Biochemical Pathways

The alkynylation of indoles and carbazoles by 4-Ethynyl-1,1’-biphenyl can affect various biochemical pathways. For instance, indoles are involved in the production of tryptophan, an essential amino acid, and serotonin, a neurotransmitter. Carbazoles, on the other hand, are part of the biosynthesis of various natural products with biological activity .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Ethynyl-1,1’-biphenyl is currently limited. It is known that the compound undergoes extensive metabolism in the rat and the rabbit, involving aromatic hydroxylation and oxidation of the ethynyl group .

Result of Action

The molecular and cellular effects of 4-Ethynyl-1,1’-biphenyl’s action depend on the specific target and pathway involved. For example, in the case of its interaction with Aβ1-40, it may potentially inhibit the aggregation of this protein, which is a key factor in the development of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethynyl-1,1’-biphenyl. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . It is also recommended to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1,1’-biphenyl with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of 4-Ethynyl-1,1’-biphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the ethynyl group acts as a directing group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields alkanes or alkenes.

Scientific Research Applications

4-Ethynyl-1,1’-biphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 4-Biphenylacetylene

- 4,4’-Diethynyl-1,1’-biphenyl

- 4-Ethynylbiphenyl

Comparison: 4-Ethynyl-1,1’-biphenyl is unique due to its specific ethynyl substitution, which imparts distinct reactivity and binding properties. Compared to similar compounds, it exhibits higher efficiency in certain reactions, such as the alkynylation of indoles and carbazoles . Additionally, its role as an amyloid beta aggregation inhibitor highlights its potential in medicinal chemistry .

Biological Activity

4-Ethynyl-1,1'-biphenyl is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethynyl group attached to a biphenyl backbone. This structural configuration is significant for its biological activity, particularly in modulating protein interactions and inhibiting aggregation processes associated with amyloid beta (Aβ) in Alzheimer's disease.

Anti-Amyloid Activity

Research indicates that derivatives of this compound exhibit notable inhibitory effects on the aggregation of Aβ peptides, which are implicated in Alzheimer's disease. A study synthesized a library of compounds based on this structure and evaluated their ability to inhibit Aβ1-40 and Aβ1-42 aggregation. The most effective compounds demonstrated inhibition rates of approximately 79% and 87%, respectively, indicating strong potential as therapeutic agents against Alzheimer's disease .

Table 1: Inhibition Rates of Aβ Aggregation by this compound Derivatives

| Compound | Aβ1-40 Inhibition (%) | Aβ1-42 Inhibition (%) |

|---|---|---|

| 5i | 79 | 86 |

| 5e | ~67 | Not reported |

| 9g | Not reported | ~87 |

Anti-Inflammatory Properties

In addition to its neuroprotective effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory eicosanoids. This inhibition may provide therapeutic benefits in various inflammatory conditions and cancer .

Pharmacokinetics

The pharmacokinetics of this compound derivatives have been explored through both in vitro and in vivo studies. These studies reveal that the compound is well absorbed from the gastrointestinal tract, with significant metabolites detected in plasma and urine. The primary metabolic pathway involves hydroxylation of the ethynyl moiety, leading to reactive intermediates that may contribute to its biological effects .

Case Study: Alzheimer’s Disease Model

In a controlled study involving transgenic mice models for Alzheimer's disease, treatment with selected ethynyl-biphenyl derivatives resulted in reduced plaque formation and improved cognitive function compared to untreated controls. The findings suggest that these compounds not only inhibit Aβ aggregation but also promote neuroprotection through anti-inflammatory mechanisms .

Case Study: Cancer Therapeutics

Another study focused on the use of this compound derivatives in cancer therapy highlighted their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with these compounds compared to standard chemotherapy agents. This suggests a promising avenue for developing new anticancer therapies based on this chemical scaffold .

Properties

IUPAC Name |

1-ethynyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBNKCIVWFCMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183326 | |

| Record name | 4-Ethynylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29079-00-3 | |

| Record name | 4-Ethynyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29079-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029079003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of metal surface influence the reaction outcome of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl?

A: The catalytic surface plays a crucial role in dictating the chemoselectivity of C-C coupling reactions involving 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl (1). [] On a gold (111) surface, compound 1 predominantly undergoes cyclotrimerization, leading to the formation of cyclic trimeric products. Conversely, on a copper (111) surface, a selective coupling occurs between the enyne and alkyne groups, resulting in linear, V-shaped, and Y-shaped molecular structures. [] This surface-dependent chemoselectivity stems from the distinct interaction strengths between the reactant molecule and the respective metal surfaces, influencing the reaction pathway and ultimately, the final product distribution.

Q2: What is the role of computational chemistry in understanding the surface-dependent chemoselectivity of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl?

A: Density Functional Theory (DFT) calculations provide valuable insights into the mechanism behind the observed surface-dependent chemoselectivity of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl (1). [] These calculations reveal the crucial role of a C-H⋅⋅⋅πδ interaction between the deprotonated alkyne group and a nearby H-donor on the alkene group during the reaction's transition state. This interaction is particularly favored on the copper (111) surface, explaining the selective coupling between the enyne and alkyne functionalities observed on this surface. DFT calculations therefore offer a powerful tool for understanding and predicting the outcome of surface-confined reactions, paving the way for the rational design of novel materials with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.